An In-Depth Technical Guide to 3-(1-Aminopropyl)aniline: Properties, Synthesis, and Applications in Modern Research
An In-Depth Technical Guide to 3-(1-Aminopropyl)aniline: Properties, Synthesis, and Applications in Modern Research
This guide provides a comprehensive technical overview of 3-(1-Aminopropyl)aniline, a substituted aniline derivative of interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the practical insights relevant to laboratory work and drug development. This document is structured to provide not just data, but a foundational understanding of the molecule's behavior and utility.
Introduction: The Aniline Scaffold in Drug Discovery
Aniline and its derivatives are foundational scaffolds in modern pharmacology and materials science.[1][2] The aniline moiety is present in a wide array of approved drugs, where it often serves as a key pharmacophore for interacting with biological targets.[3] However, the metabolic fate of the aniline ring is a significant concern in drug development. Oxidation by hepatic enzymes can lead to the formation of reactive metabolites, which have been implicated in hepatotoxicity and other adverse effects.[4] This duality—functional utility versus potential toxicity—drives the exploration of substituted anilines like 3-(1-Aminopropyl)aniline, where modifications to the core structure can modulate both biological activity and safety profiles.[3] This guide will explore the specific characteristics of 3-(1-Aminopropyl)aniline, a molecule that combines the aniline core with a chiral aminopropyl side chain, presenting unique opportunities for structural and functional diversification.
Molecular Structure and Physicochemical Properties
The defining feature of 3-(1-Aminopropyl)aniline is the presence of a chiral center at the first carbon of the propyl chain. This results in two enantiomers, (R)- and (S)-3-(1-Aminopropyl)aniline, which can exhibit distinct pharmacological and toxicological profiles.[5] The ability to separate and characterize these enantiomers is therefore critical for any application in drug development.[6]
Chemical Structure
The structure of 3-(1-Aminopropyl)aniline consists of a benzene ring substituted with an amino group at position 3 and a 1-aminopropyl group at the meta-position relative to the primary amine.
Caption: Chemical structure of 3-(1-Aminopropyl)aniline.
Physicochemical Data
While extensive experimental data for 3-(1-Aminopropyl)aniline is not widely published, the following table summarizes key properties based on data for closely related isomers and computational predictions.[7][8]
| Property | Value | Source |
| CAS Number | 133332-52-2 | [9] |
| Molecular Formula | C₉H₁₄N₂ | [7] |
| Molecular Weight | 150.22 g/mol | [7] |
| InChIKey | NFNRDIHXXVJCJI-UHFFFAOYSA-N | [10] |
| Canonical SMILES | CCC(N)C1=CC(N)=CC=C1 | [10] |
| Calculated XLogP3 | ~1.4 - 1.5 (Isomer data) | [7][11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 2 | [11] |
| Physical Form | Likely a liquid or low-melting solid | Inferred |
Synthesis of 3-(1-Aminopropyl)aniline
Proposed Synthetic Workflow
The most logical approach begins with 3-nitropropiophenone, which can be synthesized via Friedel-Crafts acylation of nitrobenzene. The subsequent steps involve the reductive amination of the ketone and the reduction of the nitro group to the aniline.
Caption: Proposed synthetic workflow for 3-(1-Aminopropyl)aniline.
Detailed Experimental Protocol (Representative)
The following protocol is a representative, conceptual procedure. Researchers should consult the primary literature for analogous reactions to optimize conditions.
Step 1: Reductive Amination of 3-Nitropropiophenone
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3-nitropropiophenone in a suitable solvent such as methanol or ethanol.
-
Reagents: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride) and a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) is used. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed.
-
Reaction Conditions: If using catalytic hydrogenation, the vessel is purged and pressurized with hydrogen gas and heated. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting crude product, 3-nitro-α-aminopropylbenzene, is purified by column chromatography or distillation.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Reagents: A common method for nitro group reduction is catalytic hydrogenation using a catalyst such as Pd/C under a hydrogen atmosphere.[13] Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.[14]
-
Reaction Conditions: The reaction is typically run at room temperature and monitored by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. If an acid was used, the reaction mixture is basified to deprotonate the amine, followed by extraction with an organic solvent. The solvent is then dried and evaporated to yield the final product, 3-(1-Aminopropyl)aniline. The product should be purified, for example, by vacuum distillation.
Spectroscopic Characterization
Definitive spectra for 3-(1-Aminopropyl)aniline are not publicly available. However, based on the known spectroscopic properties of anilines and alkylamines, a predicted analysis is provided below.[1][15]
-
¹H NMR: The spectrum would be complex. Key signals would include:
-
Aromatic protons in the range of 6.5-7.2 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
A multiplet for the chiral proton (CH-N) around 3.5-4.0 ppm.
-
Signals for the two sets of NH₂ protons, which may be broad and could exchange with D₂O.
-
A multiplet for the CH₂ group of the propyl chain.
-
A triplet for the terminal CH₃ group of the propyl chain.
-
-
¹³C NMR: Expected signals would include:
-
Four distinct signals for the aromatic carbons, with the carbon attached to the primary aniline amine being the most deshielded.
-
A signal for the chiral carbon (CH-N) in the 45-55 ppm range.
-
Signals for the CH₂ and CH₃ carbons of the propyl chain.
-
-
IR Spectroscopy:
-
Two distinct N-H stretching bands for the primary aniline amine in the 3350-3450 cm⁻¹ region.
-
N-H stretching bands for the aliphatic primary amine, also in the 3300-3400 cm⁻¹ range.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 150. A key fragmentation pattern would be the loss of an ethyl group to give a fragment at m/z = 121.
Applications in Research and Drug Development
While specific applications for 3-(1-Aminopropyl)aniline are not widely documented, its structure suggests several areas of potential utility.
-
Scaffold for Medicinal Chemistry: As a substituted aniline, it can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The two primary amine groups offer differential reactivity for further functionalization.[16]
-
Chiral Building Block: The presence of a chiral center makes it a valuable building block for asymmetric synthesis, particularly for creating enantiomerically pure drug candidates.[14] The biological activity of many drugs is dependent on their stereochemistry.[5]
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program, 3-(1-Aminopropyl)aniline could be used to probe the importance of the meta-amino group and the chiral aminopropyl side chain for binding to a biological target.
Safety, Handling, and Toxicology
No specific toxicological data for 3-(1-Aminopropyl)aniline is available. However, based on the known hazards of aniline and related compounds, it should be handled with care.[17][18]
-
General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[7] It is also likely to be a skin and eye irritant.[17]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion and Future Outlook
3-(1-Aminopropyl)aniline is a chiral substituted aniline with potential as a versatile building block in medicinal chemistry and materials science. Its two amine groups of differing basicity and the presence of a stereocenter offer rich possibilities for chemical modification and the synthesis of novel compounds. While a lack of extensive published data necessitates careful characterization by researchers, the foundational chemistry of anilines provides a solid basis for its synthesis and application. Future research into the biological activities of its individual enantiomers could reveal interesting pharmacological properties, contributing to the ongoing effort to develop safer and more effective therapeutics.
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